molecular formula C9H8FN3O2 B573225 3-Pyridinecarboxylic acid,5-fluoro-2-(methylamino)-,cyanomethyl ester CAS No. 169806-36-4

3-Pyridinecarboxylic acid,5-fluoro-2-(methylamino)-,cyanomethyl ester

Cat. No.: B573225
CAS No.: 169806-36-4
M. Wt: 209.18
InChI Key: WLQSZWYXVBRPIL-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 5-fluoro-2-(methylamino)-, cyanomethyl ester is a chemical compound with a complex structure that includes a pyridine ring substituted with a carboxylic acid group, a fluorine atom, a methylamino group, and a cyanomethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 5-fluoro-2-(methylamino)-, cyanomethyl ester typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the various substituents through a series of reactions such as halogenation, amination, and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 5-fluoro-2-(methylamino)-, cyanomethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom and other substituents can be replaced by different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Pyridinecarboxylic acid, 5-fluoro-2-(methylamino)-, cyanomethyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 5-fluoro-2-(methylamino)-, cyanomethyl ester involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinecarboxylic acid, 5-fluoro-2-(trifluoromethyl)-, ethyl ester
  • 3-Pyridinecarboxylic acid, 5-fluoro-2-methoxy-6-methyl-, methyl ester

Uniqueness

Compared to similar compounds, 3-Pyridinecarboxylic acid, 5-fluoro-2-(methylamino)-, cyanomethyl ester stands out due to its specific combination of substituents, which confer unique chemical and biological properties

Properties

IUPAC Name

cyanomethyl 5-fluoro-2-(methylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O2/c1-12-8-7(4-6(10)5-13-8)9(14)15-3-2-11/h4-5H,3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQSZWYXVBRPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)F)C(=O)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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